5-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide
Description
This compound features a tetrahydroquinoline core substituted with a brominated furan carboxamide at position 7 and a thiophene-2-carbonyl group at position 1.
Properties
IUPAC Name |
5-bromo-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c20-17-8-7-15(25-17)18(23)21-13-6-5-12-3-1-9-22(14(12)11-13)19(24)16-4-2-10-26-16/h2,4-8,10-11H,1,3,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGUTLNWGRQAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several tetrahydroquinoline and indole derivatives reported in the evidence. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Bromine vs.
- Thiophene vs. Oxazole/Nitrophenyl : The thiophene-2-carbonyl group may offer stronger electron-rich interactions compared to nitrophenyl or oxazole groups, influencing target selectivity .
- Tetrahydroquinoline Core: Shared with Compound 63b and the compound in , this core is versatile in drug design due to its conformational flexibility and ability to mimic natural ligands .
Structural and Crystallographic Insights
- Torsion Angles : The compound in exhibits torsional flexibility (e.g., 47.0°–56.4° for oxazole-phenyl interactions), suggesting that the target compound’s thiophene-furan system may adopt similar conformational adaptability, influencing binding pocket compatibility .
- Hydrogen Bonding : Like the O—H⋯O and N—H⋯O interactions in , the target compound’s carboxamide and carbonyl groups could form stabilizing interactions with biological targets .
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